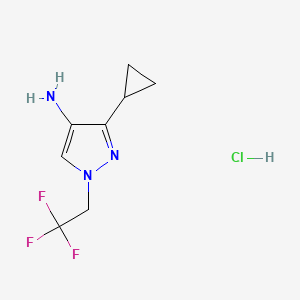

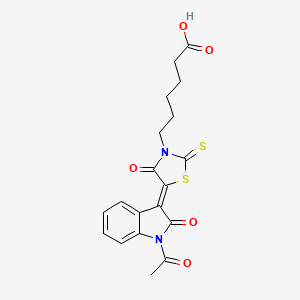

![molecular formula C27H28N6S B2894342 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine CAS No. 691868-66-3](/img/structure/B2894342.png)

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine” is a novel inhibitor of GATA family proteins. It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4. This significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines .

Molecular Structure Analysis

The crystal structure of a similar compound established the linkage of the conjugated –C5 N2–N3 C6– central unit with the two terminal deprotonated pyrrole units .科学的研究の応用

Synthesis and Antimicrobial Activity

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine has been utilized as a key intermediate in the synthesis of various heterocycles, including pyrazolo[1,5-a]pyrimidines, which have been evaluated for their antimicrobial properties. These compounds are synthesized using a variety of reactions and have shown promising results as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer and Anti-5-lipoxygenase Agents

Research has also been conducted on novel pyrazolopyrimidines derivatives for their potential as anticancer and anti-5-lipoxygenase agents. These compounds, synthesized through various chemical reactions, have shown cytotoxic activities against specific cancer cell lines and inhibitory effects on 5-lipoxygenase, making them potential candidates for cancer treatment and inflammation management (Rahmouni et al., 2016).

Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives have been synthesized using this compound. These derivatives are of interest due to their potential as benzodiazepine receptor ligands, which are critical in the development of treatments for various neurological conditions (Bruni et al., 1994).

Nonsteroidal Antiinflammatory Drugs

The compound has also been used in the synthesis of pyrazolo[1,5-a]pyrimidines for exploring their anti-inflammatory properties. These studies have led to the development of compounds with significant anti-inflammatory effects, which could potentially be used as nonsteroidal antiinflammatory drugs (NSAIDs) without the typical ulcerogenic activity associated with many NSAIDs (Auzzi et al., 1983).

Synthesis of Fused Heterocycles

The compound is instrumental in synthesizing various fused heterocycles, including pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole. These synthesized compounds have been studied using both conventional methods and microwave irradiation, showing promise in various fields, including medicinal chemistry (Salem et al., 2015).

作用機序

Target of Action

Related compounds have been found to interact withGATA family proteins , specifically GATA3 . These proteins play crucial roles in cell differentiation and development.

Mode of Action

It’s suggested that related compounds can inhibit the dna-binding activity of gata3 and other members of the gata family . This inhibition disrupts the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation .

Biochemical Pathways

It’s known that gata3 plays a significant role in th2 cell differentiation . Therefore, the compound’s inhibition of GATA3 could potentially affect the pathways involved in cell differentiation and the production of Th2 cytokines .

Result of Action

The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it has been observed to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Safety and Hazards

将来の方向性

The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production. Therefore, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

生化学分析

Biochemical Properties

For instance, a compound with a similar structure, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production in Chinese hamster ovary cells . This suggests that 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine could potentially interact with enzymes and proteins involved in antibody production.

Cellular Effects

The cellular effects of this compound are not well-studied. Similar compounds have been shown to influence cell function. For example, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that this compound could potentially have similar effects on cell function.

Molecular Mechanism

For example, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . This suggests that this compound could potentially have similar mechanisms of action.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. Similar compounds have been shown to have long-term effects on cellular function. For example, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production in Chinese hamster ovary cells . This suggests that this compound could potentially have similar long-term effects on cellular function.

Dosage Effects in Animal Models

Similar compounds have been shown to have dose-dependent effects in animal models . This suggests that this compound could potentially have similar dose-dependent effects.

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors . This suggests that this compound could potentially be involved in similar metabolic pathways.

Transport and Distribution

Similar compounds have been shown to interact with various transporters and binding proteins . This suggests that this compound could potentially have similar transport and distribution characteristics.

Subcellular Localization

Similar compounds have been shown to be localized to specific compartments or organelles . This suggests that this compound could potentially have similar subcellular localization characteristics.

特性

IUPAC Name |

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-[4-(4-methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6S/c1-19-4-5-20(2)32(19)25-11-17-34-27(25)23-18-26-28-12-10-24(33(26)29-23)21-6-8-22(9-7-21)31-15-13-30(3)14-16-31/h4-12,17-18H,13-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYAAYULTLXEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)N6CCN(CC6)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one](/img/structure/B2894261.png)

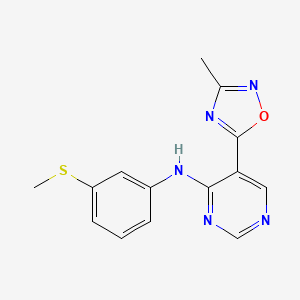

![2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2894265.png)

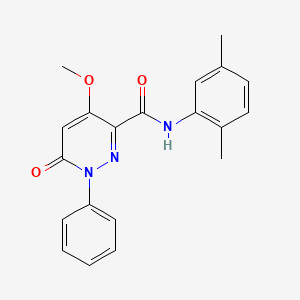

![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B2894266.png)

![tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2894269.png)

![3-chloro-5-(trifluoromethyl)-N'-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2894272.png)

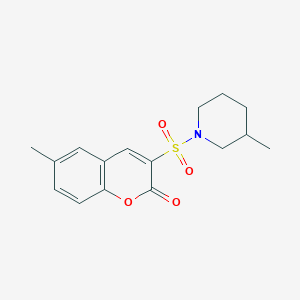

![N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2894275.png)

![2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone](/img/structure/B2894277.png)

![Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2894281.png)